molecular formula C11H24N2O B13288875 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol

2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol

Cat. No.: B13288875
M. Wt: 200.32 g/mol
InChI Key: KDHJJDXICLPTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine and its derivatives are known for their wide range of biological activities, including antimicrobial, analgesic, anesthetic, antiarrhythmic, and spasmolytic properties . This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may lead to the formation of a ketone, while reduction may yield an alcohol.

Scientific Research Applications

2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential antimicrobial and antibacterial properties . The compound has shown activity against various microorganisms, making it a candidate for further research in the development of new antimicrobial agents. Additionally, its potential analgesic and anesthetic properties are of interest in the field of pharmacology.

Mechanism of Action

The mechanism of action of 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death . The compound may also interact with specific receptors or enzymes in the body, modulating their activity and resulting in its observed biological effects.

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

2-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-1-ol

InChI

InChI=1S/C11H24N2O/c1-8-6-13(4)10(3)5-11(8)12-9(2)7-14/h8-12,14H,5-7H2,1-4H3

InChI Key

KDHJJDXICLPTGG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)NC(C)CO

Origin of Product

United States

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